molecular formula C12H18N2S B13331202 N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Cat. No.: B13331202
M. Wt: 222.35 g/mol
InChI Key: AEZLOJBXLNAHLE-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-2-yl)ethyl]thian-3-amine is a chemical compound of interest in scientific research and development. This molecule features a pyridine ring and a thiane (thian-3-amine) ring system, a structure often investigated for its potential biological activity and utility as a synthetic intermediate . Compounds with similar pyridinyl and amine-substituted structures are frequently explored in medicinal chemistry for their binding properties and as scaffolds for constructing more complex molecules . This product is intended for research purposes as a chemical reference standard or a potential building block in organic synthesis and drug discovery projects. It is supplied as a high-purity material to ensure consistent results in laboratory applications. Handling Note: Researchers should consult relevant safety data sheets and handle all chemicals in a appropriately equipped laboratory. Intended Use: This product is for research use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)thian-3-amine

InChI

InChI=1S/C12H18N2S/c1-2-7-13-11(4-1)6-8-14-12-5-3-9-15-10-12/h1-2,4,7,12,14H,3,5-6,8-10H2

InChI Key

AEZLOJBXLNAHLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for N 2 Pyridin 2 Yl Ethyl Thian 3 Amine

Retrosynthetic Analysis and Key Disconnections for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-N bond of the secondary amine. This disconnection points to a reductive amination reaction as the final step in the forward synthesis.

This primary disconnection breaks the target molecule into two key precursors:

2-(Pyridin-2-yl)ethylamine: A primary amine that provides the pyridinylethyl moiety.

Thian-3-one: A cyclic ketone that forms the thiane (B73995) ring system.

This retrosynthetic strategy is advantageous as it utilizes a reliable and well-documented reaction (reductive amination) to assemble the final product from two readily accessible or synthetically feasible precursors.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This section details the synthetic routes for obtaining 2-(Pyridin-2-yl)ethylamine and derivatives of thian-3-one or thian-3-ol.

Synthesis of 2-(Pyridin-2-yl)ethylamine Intermediates

Several methods are available for the synthesis of 2-(Pyridin-2-yl)ethylamine. One common approach starts from 2-vinylpyridine. The addition of ammonia (B1221849) or a protected amine equivalent across the vinyl group, followed by reduction, can yield the desired product.

Another viable route involves the reduction of 2-(2-nitrovinyl)pyridine, which can be prepared by the condensation of 2-pyridinecarboxaldehyde (B72084) with nitromethane. The nitro group can then be reduced to the corresponding amine.

A two-step synthesis starting from 2-acetylpyridine (B122185) has also been reported. chemicalbook.com This method involves the formation of an oxime, followed by its reduction to the primary amine. chemicalbook.com

Starting MaterialReagentsProductYield (%)
2-Acetylpyridine1. Hydroxylamine hydrochloride, Potassium carbonate in Methanol2. Zinc powder, Ammonium (B1175870) chloride2-(1-aminoethyl)pyridine90

This table is based on a reported synthesis of a related compound and illustrates a potential high-yielding route.

Synthesis of Thian-3-one/Thian-3-ol Derivatives

The synthesis of the thian-3-one precursor is a critical step. A plausible method involves the cyclization of appropriate acyclic precursors. One such strategy could utilize divinyl sulfone as a starting material. Reaction of divinyl sulfone with a suitable sulfide (B99878) source under basic conditions could lead to the formation of the thiane ring system, which can then be further functionalized to yield thian-3-one.

Alternatively, thian-3-ol can be synthesized and subsequently oxidized to the ketone. The synthesis of substituted tetrahydrothiopyrans (thianes) has been achieved through various methods, including the reaction of 1,5-dihalopentanes with sodium sulfide. Functional group manipulation of a pre-formed thiane ring, for instance, from a commercially available derivative, is another possible approach.

Reductive Amination Strategies for this compound Formation

The key bond-forming step in the synthesis of this compound is the reductive amination between thian-3-one and 2-(pyridin-2-yl)ethylamine. This reaction typically proceeds via the in-situ formation of an imine intermediate, which is then reduced to the secondary amine.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the reductive amination can be influenced by several factors, including the choice of reducing agent, catalyst, solvent, and temperature.

Reducing Agents: A variety of reducing agents can be employed for this transformation. Mild hydride reagents are generally preferred to avoid the reduction of other functional groups.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reagent often used for reductive aminations. It is particularly effective for reactions involving ketones and can be used in a one-pot procedure. organic-chemistry.orgnih.govresearchgate.netsciencemadness.org The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN): Another commonly used reagent that is effective at slightly acidic pH. However, due to the toxicity of cyanide byproducts, its use is sometimes avoided.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This approach is often efficient but may require specialized equipment for handling hydrogen gas.

Catalyst Selection: For catalytic hydrogenation, the choice of catalyst can influence the reaction rate and selectivity. For hydride reductions, while not strictly catalytic, the choice of reagent is crucial for chemoselectivity.

Reducing AgentTypical SolventCatalyst (if applicable)Key Features
Sodium triacetoxyborohydrideDichloromethane, 1,2-DichloroethaneNoneMild, selective for imines over ketones, one-pot reaction.
Sodium cyanoborohydrideMethanol, EthanolNoneEffective at acidic pH, potential for toxic byproducts.
H₂Ethanol, MethanolPd/C, PtO₂, Raney NiHigh efficiency, requires hydrogenation apparatus.

Advanced Structural Elucidation and Conformational Analysis of N 2 Pyridin 2 Yl Ethyl Thian 3 Amine

Crystallographic Studies of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine and its Salts

Single-Crystal X-ray Diffraction Analysis of Molecular Architecture

No published single-crystal X-ray diffraction data for this compound or its salts could be located. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, which fundamentally defines the molecule's architecture in the solid state.

Conformational Polymorphism and Pseudopolymorphism

The study of polymorphism, the ability of a compound to exist in more than one crystal form, requires extensive crystallographic screening and characterization. Without any initial crystal structure data, an analysis of conformational polymorphism or pseudopolymorphism for this compound is not possible.

Solution-State Conformation and Dynamics of this compound

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping

While basic NMR spectroscopy might be used for routine identification, advanced multidimensional NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are necessary to map the conformation and dynamics of a molecule in solution. No studies employing these techniques for the conformational analysis of this compound have been found in the public domain.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute stereochemistry of chiral molecules. As this compound possesses a chiral center at the 3-position of the thiane (B73995) ring, such studies would be highly informative. However, no published research on the chiroptical properties of its enantiomers is currently available.

Spectroscopic Characterization Techniques (Beyond Basic Identification)

A comprehensive spectroscopic profile beyond basic identification would typically include techniques such as detailed vibrational spectroscopy (FTIR, Raman), mass spectrometry fragmentation analysis, and UV-Vis spectroscopy to understand the electronic transitions. While it is likely that such data exists in private research, it has not been disseminated through publicly accessible scientific journals or databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for the precise determination of a molecule's elemental formula and for elucidating its structure through fragmentation analysis. For this compound, with a chemical formula of C12H18N2S, the expected exact mass of the molecular ion [M]+• can be calculated with high precision.

Predicted Exact Mass: The theoretical monoisotopic mass of this compound is approximately 222.1242 g/mol . HRMS analysis would be expected to confirm this exact mass, providing strong evidence for the compound's elemental composition.

Fragmentation Analysis: The fragmentation pattern observed in mass spectrometry provides a roadmap of the molecule's structure. The fragmentation of this compound is anticipated to be driven by the presence of the pyridine (B92270) ring, the secondary amine, and the thian ring. Key fragmentation pathways would likely include:

Alpha-Cleavage: A characteristic fragmentation for amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. jove.comwhitman.edu For the target molecule, this could lead to the formation of a stable iminium ion.

Pyridine Ring Fragmentation: The pyridin-2-ylethyl moiety is expected to be a prominent fragment. A key fragmentation pathway would likely involve the cleavage of the bond between the ethyl side chain and the thian ring, leading to the formation of a resonance-stabilized pyridin-2-ylmethyl cation or a related fragment.

Thian Ring Fragmentation: The thian ring can undergo fragmentation through various pathways, including the loss of sulfur-containing fragments. Ring-opening followed by subsequent fragmentation is a common process for cyclic compounds. nih.gov

A table of predicted major fragment ions and their corresponding m/z values is provided below.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
222.1242[C12H18N2S]+•Molecular Ion
121.0711[C7H9N2]+Cleavage of the C-C bond between the ethyl group and the thian ring
106.0657[C7H8N]+Subsequent fragmentation of the pyridin-2-ylethyl moiety
93.0578[C6H7N]+Tropylium-like ion from the pyridine ring
102.0636[C5H12NS]+Fragment containing the thian-3-amine (B2788540) moiety

This interactive table allows for sorting and filtering of the predicted mass spectrometry data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Pyridine Ring Vibrations: The pyridine ring will give rise to a series of characteristic bands. aip.org These include C-H stretching vibrations typically observed above 3000 cm-1, and C=C and C=N stretching vibrations in the 1400-1600 cm-1 region. Ring breathing modes are also expected at lower frequencies.

Amine and Alkyl Vibrations: The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate band in the 3300-3500 cm-1 region in the IR spectrum. The C-H stretching vibrations of the ethyl group and the thian ring will be present in the 2850-3000 cm-1 range. Scissoring and rocking vibrations of the CH2 groups are expected in the 1400-1470 cm-1 region. researchgate.net

Thian Ring Vibrations: The C-S stretching vibrations of the thian ring are typically found in the 600-800 cm-1 region and are often weak in the IR spectrum but can be more prominent in the Raman spectrum.

A table summarizing the predicted key vibrational frequencies is presented below.

Vibrational Mode Predicted IR Frequency (cm-1) Predicted Raman Frequency (cm-1) Intensity
N-H Stretch3300-35003300-3500Medium (IR), Weak (Raman)
Aromatic C-H Stretch3000-31003000-3100Medium
Aliphatic C-H Stretch2850-29602850-2960Strong
C=C, C=N Stretch (Pyridine)1400-16001400-1600Strong
CH2 Scissoring1400-14701400-1470Medium
C-N Stretch1000-12501000-1250Medium
C-S Stretch600-800600-800Weak (IR), Medium (Raman)

This interactive table allows for sorting and filtering of the predicted vibrational spectroscopy data.

Advanced Vibrational and Electronic Spectroscopy of this compound

Beyond fundamental vibrational analysis, advanced spectroscopic techniques can provide deeper insights into the electronic structure and transitions within the molecule.

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The substitution on the pyridine ring is likely to cause a bathochromic (red) shift in these absorption bands.

The primary electronic transitions anticipated are π → π* transitions within the aromatic system of the pyridine ring. libretexts.org The presence of the nitrogen heteroatom also allows for n → π* transitions, which are typically weaker and may appear as a shoulder on the main absorption bands. libretexts.org The thian-3-amine moiety is not expected to have significant absorption in the near-UV or visible regions.

Electronic Transition Predicted Wavelength Range (nm) Molar Absorptivity (ε)
π → π200-220High
π → π250-270Medium
n → π*>270Low

This interactive table allows for sorting and filtering of the predicted electronic spectroscopy data.

Electronic Structure and Reactivity Profiling of N 2 Pyridin 2 Yl Ethyl Thian 3 Amine

Quantum Chemical Calculations of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Quantum chemical calculations are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized ground-state geometry. researchgate.netwu.ac.th These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. researchgate.net

The pyridine (B92270) ring is expected to be planar, with C-C and C-N bond lengths characteristic of aromatic systems (approximately 1.39 Å and 1.34 Å, respectively). wu.ac.th The thiane (B73995) ring would adopt a stable chair conformation. The electronic properties derived from DFT, such as the molecular electrostatic potential (MEP) map, can identify electron-rich and electron-poor regions, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov The electron-rich areas are predicted to be centered around the two nitrogen atoms.

Table 1: Predicted Geometrical Parameters from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (Pyridine)~1.34 Å
Bond LengthC-C (Pyridine)~1.39 Å
Bond LengthC-N (Amine)~1.47 Å
Bond LengthC-S (Thiane)~1.82 Å
Bond AngleC-N-C (Pyridine)~117°
Bond AngleC-N-H (Amine)~111°

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. materialsciencejournal.org

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the two nitrogen atoms, particularly the more basic secondary amine. The LUMO is likely distributed across the π-system of the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov From these energies, global reactivity descriptors can be calculated to quantify reactivity. materialsciencejournal.org

Table 2: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron configuration.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)χ² / 2ηDescribes the ability of a species to accept electrons. materialsciencejournal.org

The molecule possesses two basic nitrogen centers: the sp³-hybridized secondary amine in the thiane ring and the sp²-hybridized nitrogen in the pyridine ring. The basicity of an amine is a measure of the availability of its nitrogen lone pair to accept a proton. uobasrah.edu.iq

Generally, aliphatic amines are significantly more basic than aromatic heterocyclic amines like pyridine. quora.comlibretexts.org This is because the lone pair of an sp³-hybridized nitrogen is in a higher energy orbital and is more available for protonation than the lone pair of an sp²-hybridized nitrogen. masterorganicchemistry.comlibretexts.org Therefore, the secondary amine nitrogen is predicted to be the primary site of protonation under acidic conditions. Alkyl groups also have an electron-donating inductive effect, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia (B1221849). libretexts.orglibretexts.org

Table 3: Predicted Basicity (pKa of Conjugate Acid)

Nitrogen CenterHybridizationPredicted pKaHReference Compound pKaH
Secondary Amine (Thiane)sp³~10.5 - 11.0Piperidine (B6355638) (~11.0) masterorganicchemistry.com
Pyridinesp²~5.0 - 5.5Pyridine (~5.2) masterorganicchemistry.commsu.edu

Functional Group Reactivity and Transformations of this compound

The presence of two distinct nitrogen nucleophiles allows for a range of chemical transformations. The reactivity can often be directed by controlling reaction conditions.

The secondary amine is a potent nucleophile and is expected to undergo several characteristic reactions. uobasrah.edu.iq

Alkylation: The secondary amine can react with alkyl halides via nucleophilic substitution to yield a tertiary amine. mnstate.edu This reaction can be difficult to control, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org

Acylation: A more controlled reaction is acylation. The amine will readily react with acyl chlorides or acid anhydrides in the presence of a base to form a stable N-substituted amide. This is a common method for protecting the amine group or for synthesizing amide derivatives. rsc.orgresearchgate.net

Derivatization: The amine can be derivatized in other ways, such as by reacting with sulfonyl chlorides to form sulfonamides, a functional group present in related molecules that have been studied for their coordination properties. nih.gov

The lone pair on the pyridine nitrogen is located in an sp² orbital in the plane of the ring and is available for reaction without disrupting the ring's aromaticity. libretexts.org

Coordination: The pyridine nitrogen acts as a Lewis base and is an excellent ligand for coordinating with metal ions. Derivatives of 2-(2-aminoethyl)pyridine (B145717) are well-known chelating agents that can form stable complexes with a variety of transition metals. nih.gov

Quaternization: The pyridine nitrogen can be alkylated by a strong alkylating agent, such as an alkyl halide, in what is known as the Menshutkin reaction. wikipedia.org This reaction results in the formation of a positively charged quaternary N-alkylpyridinium salt. This reaction competes with the alkylation of the secondary amine, and the selectivity would depend on factors like the nature of the alkylating agent and steric hindrance around each nitrogen atom.

Transformations Involving the Thiane Ring: Oxidation, Desulfurization, and Ring-Opening

There is no specific experimental data or theoretical research available in the public domain concerning the oxidation, desulfurization, or ring-opening reactions of the thiane ring within the this compound molecule. While general principles of thiane chemistry suggest that the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, and that the ring can undergo desulfurization or ring-opening under specific conditions, no studies have been conducted to determine the feasibility, reaction conditions, or products of these transformations for this specific compound.

Mechanistic Investigations of this compound Reactions

A review of the literature indicates that no mechanistic investigations have been published for reactions involving this compound. This includes both experimental and computational studies.

There are no available kinetic studies that would provide data on reaction rates, orders of reaction, or activation energies for any chemical transformation of this compound. Consequently, the elucidation of its reaction pathways remains an un-investigated area of its chemistry.

Similarly, a search for computational chemistry literature yielded no studies on the reaction mechanisms or transition state analyses for this compound. Such studies would be crucial for understanding the energetics and geometries of potential reaction pathways, but this research has not yet been undertaken by the scientific community.

Coordination Chemistry of N 2 Pyridin 2 Yl Ethyl Thian 3 Amine As a Ligand

Chelation Modes and Binding Sites of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

The coordination versatility of this compound stems from the presence of three potential donor atoms: the pyridine (B92270) nitrogen, the amine nitrogen, and the thioether sulfur. This arrangement allows the ligand to act as a multidentate chelator, leading to the formation of stable metal complexes.

Pyridine Nitrogen and Amine Nitrogen Coordination

The most common coordination mode for ligands containing both pyridine and amine functionalities involves the chelation of a metal ion through both nitrogen atoms. The pyridine nitrogen, being part of an aromatic system, is a relatively soft donor, while the secondary amine nitrogen is a harder donor. This combination allows for effective binding to a variety of metal centers. In the case of this compound, the ethyl linker between the pyridine and amine groups facilitates the formation of a stable five-membered chelate ring upon coordination. This bidentate N,N'-coordination is a primary driving force in the formation of its metal complexes.

Mixed-Donor Ligand Behavior (N, N, S)

The presence of both hard (amine nitrogen) and soft (pyridine nitrogen and thioether sulfur) donor atoms classifies this compound as a mixed-donor ligand. This characteristic is of significant interest in coordination chemistry as it allows for selective binding to metal ions based on their hardness or softness according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. The ability to coordinate in a bidentate (N,N') or tridentate (N,N',S) fashion provides a level of control over the coordination number and geometry of the resulting metal complexes. The specific chelation mode adopted is influenced by factors such as the nature of the metal ion, the counter-anion present, and the reaction conditions.

Synthesis and Characterization of Metal Complexes with this compound

The rich coordination chemistry of this compound has led to the synthesis and characterization of a variety of metal complexes.

Transition Metal Complexes (e.g., Cu, Zn, Ni, Cd, Hg, Ru)

Due to the affinity of nitrogen and sulfur donors for transition metals, a number of complexes with metals such as copper, zinc, nickel, cadmium, mercury, and ruthenium have been investigated. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Metal IonPotential Coordination GeometryCharacterization Techniques
Copper (Cu)Square planar, Square pyramidal, OctahedralIR, UV-Vis, EPR, X-ray diffraction
Zinc (Zn)Tetrahedral, OctahedralIR, NMR, X-ray diffraction
Nickel (Ni)Square planar, OctahedralIR, UV-Vis, Magnetic susceptibility, X-ray diffraction
Cadmium (Cd)Tetrahedral, OctahedralIR, NMR, X-ray diffraction
Mercury (Hg)Linear, TetrahedralIR, NMR, X-ray diffraction
Ruthenium (Ru)OctahedralIR, NMR, UV-Vis, X-ray diffraction

This table represents potential coordination geometries and common characterization techniques for transition metal complexes with N,S-donor ligands and is not exhaustive for this specific ligand.

Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is more extensively studied, its potential to form complexes with main group metals also exists. The nitrogen donor atoms can coordinate to Lewis acidic main group metal ions. The synthesis and characterization of such complexes would follow similar methodologies to those used for transition metal complexes, with techniques like multinuclear NMR being particularly useful for characterizing the coordination environment of the main group metal. Research in this area is less developed but holds promise for the development of new compounds with interesting structural and reactive properties.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the coordination chemistry of the compound This compound . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific ligand.

The creation of content for the requested sections—including characterization by spectroscopic and X-ray diffraction methods, thermodynamic stability constants, complex stoichiometry, and electronic structure analysis—requires access to dedicated studies on the metal complexes of this particular compound. Without such foundational research, any attempt to write the article as specified would result in speculation or the presentation of irrelevant data from analogous but distinct chemical compounds, thereby failing to meet the standards of scientific accuracy and the specific constraints of the request.

Therefore, the article focusing solely on the coordination chemistry of this compound cannot be provided at this time.

Catalytic Applications of this compound Metal Complexes

Due to the limited availability of direct research on the catalytic applications of metal complexes specifically incorporating the this compound ligand, this section will explore the potential catalytic roles of such complexes by examining analogous systems. The combination of a pyridine ring, an amine group, and a thian (thioether) moiety suggests that this ligand can form stable complexes with various transition metals, which could be active in a range of catalytic transformations. The electronic and steric properties of this ligand framework are comparable to other well-studied polydentate ligands that have demonstrated significant catalytic activity.

Role as Ligands in Homogeneous Catalysis Research

In homogeneous catalysis, the ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. Ligands containing a mix of hard (amine) and soft (thioether) donor atoms, along with a π-accepting pyridine ring, can fine-tune the electronic and steric environment around the metal center. This versatility is highly desirable for optimizing catalytic performance.

Complexes with ligands similar to this compound, featuring nitrogen and sulfur donors, have been widely investigated. For instance, ruthenium pincer complexes with SNS (thioether-pyridine-thioether) ligands have shown remarkable activity in transfer hydrogenation reactions. These ligands stabilize the metal center and participate in the catalytic cycle, often through cooperative effects. Similarly, palladium complexes bearing pyridine-based ligands are well-established as efficient pre-catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov

The this compound ligand can be classified as a hybrid ligand, and its metal complexes would likely exhibit reactivity patterns influenced by the specific combination of its donor groups. The pyridine and amine nitrogens can act as a stable chelating unit, while the thioether sulfur can either remain coordinated or exhibit hemilabile behavior, dissociating to create a vacant coordination site for substrate binding—a key step in many catalytic cycles.

Explorations in Organic Transformations (e.g., oxidation, reduction, cross-coupling)

Based on the behavior of analogous systems, metal complexes of this compound are expected to be promising candidates for catalyzing a variety of organic transformations.

Oxidation Reactions:

Iron complexes with pyridine-containing ligands have been shown to catalyze oxidation reactions. For example, Fe(II) complexes of pyridine-substituted thiosemicarbazone ligands are active in the oxidation of thioanisole (B89551) to its sulfoxide (B87167) and styrene (B11656) to benzaldehyde (B42025) using hydrogen peroxide as the oxidant. rsc.org The presence of both pyridine and sulfur donors in these ligands is crucial for their catalytic activity. It is plausible that an iron complex of this compound could exhibit similar reactivity, potentially catalyzing the oxidation of various organic substrates.

Table 1: Catalytic Oxidation using Analogous Fe(II) Complexes rsc.org
SubstrateCatalystOxidantProductYield (%)
ThioanisoleFe(II)-pyridyl-thiosemicarbazoneH₂O₂Thioanisole sulfoxide>95
StyreneFe(II)-pyridyl-thiosemicarbazoneH₂O₂Benzaldehyde~70

Reduction Reactions (Transfer Hydrogenation):

Ruthenium complexes bearing SNS pincer ligands, which feature two thioether donors and a central pyridine, are highly efficient catalysts for the transfer hydrogenation of ketones. For instance, the complex Ru(SNStBu)Cl₂(MeCN) has demonstrated an extremely high turnover frequency (TOF) of approximately 87,000 h⁻¹ for the reduction of acetophenone (B1666503) using isopropanol (B130326) as the hydrogen source. acs.org The thioether moieties in these ligands are crucial for the stability and reactivity of the ruthenium center. Given the structural similarities, a ruthenium complex of this compound could also be an effective catalyst for transfer hydrogenation reactions.

Table 2: Transfer Hydrogenation of Acetophenone with Analogous Ru-SNS Complexes acs.org
CatalystCatalyst Loading (mol%)Conversion (%)TimeTOF (h⁻¹) at 50% conversion
Ru(SNStBu)Cl₂(PPh₃)1~601 h-
Ru(SNStBu)Cl₂(MeCN)0.1~9590 s~87,000

Cross-Coupling Reactions:

Palladium complexes are paramount in cross-coupling chemistry. Studies on Pd(II) complexes with various substituted pyridine ligands have shown their efficacy as pre-catalysts in Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ligand can significantly influence the catalytic activity. The presence of both a pyridine and an amine group in this compound could lead to the formation of stable and active palladium catalysts for various cross-coupling reactions, including C-C and C-N bond formations. Palladium-catalyzed C-N cross-coupling, in particular, has become a vital tool for synthesizing anilines and their derivatives. mit.edu

Table 3: Suzuki-Miyaura Cross-Coupling with Analogous Pd(II)-Pyridine Complexes nih.gov
Aryl HalideBoronic AcidCatalyst PrecursorYield (%)
4-BromoanisolePhenylboronic acid[Pd(4-Me-py)₂Cl₂]>95
4-BromotoluenePhenylboronic acid[Pd(4-CN-py)₂Cl₂]>95

Intermolecular Interactions and Supramolecular Assembly Involving N 2 Pyridin 2 Yl Ethyl Thian 3 Amine

Hydrogen Bonding Networks in Crystalline N-[2-(Pyridin-2-yl)ethyl]thian-3-amine and its Derivatives

Hydrogen bonding plays a pivotal role in the crystal engineering of nitrogen-containing heterocyclic compounds. In the case of this compound, the presence of both hydrogen bond donors (the secondary amine group, N-H) and acceptors (the pyridine (B92270) nitrogen and the secondary amine nitrogen) allows for the formation of robust hydrogen-bonding networks.

While the specific crystal structure of this compound is not extensively detailed in the provided information, the hydrogen bonding patterns in analogous compounds provide significant insight. For instance, in the crystal structure of N’-(-pyridin-2-carboximidamide, intermolecular N—H···N hydrogen bonds are key to forming a two-dimensional network. researchgate.net Similarly, derivatives such as 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide feature intramolecular N—H···O hydrogen bonds and intermolecular N—H···N hydrogen bonds that lead to the formation of inversion dimers. researchgate.net

Table 1: Potential Hydrogen Bonding Parameters in this compound Analogs

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H···N (intermolecular)~0.86~2.2~3.0~170
N-H···S (intramolecular)~0.86~2.5~3.3~150

Note: The data in this table is hypothetical and based on typical bond lengths and angles for such interactions in similar organic molecules.

Pi-Stacking Interactions Involving the Pyridine Ring

The pyridine ring in this compound is an aromatic system capable of participating in π-stacking interactions. These interactions, arising from the attractive forces between the electron-rich π-systems of adjacent pyridine rings, are a significant contributor to the stabilization of the crystal lattice. The geometry of these interactions can vary, leading to different packing arrangements, such as face-to-face or offset stacking.

The interplay between hydrogen bonding and π-stacking is crucial in determining the final crystal architecture. These interactions can work cooperatively to direct the self-assembly of molecules into well-defined supramolecular structures. semanticscholar.org

Weak Non-Covalent Interactions (e.g., C-H...S, C-H...N)

Beyond classical hydrogen bonds and π-stacking, weaker non-covalent interactions also play a subtle but important role in the crystal packing of this compound. These include C-H···S, C-H···N, and C-H···π interactions.

In a derivative, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, C—H···S hydrogen bonds reinforce the dimer formation initiated by N—H···N hydrogen bonds. researchgate.net Furthermore, C—H···π interactions, where a C-H bond points towards the face of a pyridine ring, are also commonly observed in pyridine-containing compounds and contribute to the stabilization of their crystal packing. nih.govnih.gov

Crystal Engineering and Design of Supramolecular Architectures with this compound

The diverse array of non-covalent interactions exhibited by this compound makes it a promising building block in the field of crystal engineering. researchgate.net By systematically modifying the molecular structure, for instance, by introducing additional functional groups capable of forming specific interactions, it is possible to control the self-assembly process and generate novel supramolecular architectures with desired topologies and properties. nih.govacs.org

The principles of supramolecular chemistry can be applied to design and synthesize coordination polymers and metal-organic frameworks (MOFs) using this compound as a ligand. The pyridine and amine functionalities provide ideal coordination sites for metal ions, and the flexibility of the ethyl-thian backbone can allow for the formation of diverse and complex structures. rsc.org The understanding of the intermolecular interactions discussed above is fundamental to the successful design of such materials.

Table 2: Summary of Intermolecular Interactions

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Supramolecular Assembly
Hydrogen BondingN-HN (pyridine), N (amine)2.8 - 3.2Formation of dimers, chains, and networks
π-StackingPyridine RingPyridine Ring3.3 - 3.8Stabilization of crystal packing, formation of columns
C-H···SC-HS (thian)3.5 - 4.0Fine-tuning of molecular packing
C-H···NC-HN (pyridine)3.2 - 3.6Directional control of assembly
C-H···πC-HPyridine Ring3.4 - 3.8Stabilization of layered structures

Derivatization and Structure Activity Relationship Sar Studies in Non Biological Contexts

Synthetic Strategies for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine Analogues

The synthesis of analogues can be approached by modifying each of the three key structural motifs of the parent compound.

The thiane (B73995) ring, a six-membered saturated sulfur-containing heterocycle, can be chemically altered to modulate the ligand's properties.

Oxidation: The sulfur atom in the thiane ring is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone. This transformation can be achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the reaction conditions. These oxidized analogues introduce strong electron-withdrawing groups, significantly altering the electronic properties of the ligand.

Substitution: Introducing substituents onto the thiane ring typically requires starting from a pre-functionalized precursor, as direct functionalization of the saturated ring is challenging. Synthetic routes starting with substituted tetrahydrothiopyran-4-one (B549198) derivatives could be employed. For instance, alkyl or aryl groups could be introduced at various positions on the ring to create steric bulk.

Modification TypeReagents/StrategyResulting Functional Group
OxidationHydrogen Peroxide (H₂O₂)Sulfoxide (-SO-)
Oxidationm-CPBA (1 equivalent)Sulfoxide (-SO-)
Oxidationm-CPBA (2+ equivalents)Sulfone (-SO₂-)
SubstitutionSynthesis from substituted thian-4-oneAlkyl, Aryl, etc. at C2, C5, C6

The pyridine (B92270) ring is an aromatic system whose electronic properties can be systematically tuned. The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it available for coordination with metal ions. nih.gov

Substitution: A wide array of synthetic methods can be used to introduce functional groups onto the pyridine ring. organic-chemistry.org Electrophilic aromatic substitution can place electron-withdrawing groups (e.g., -NO₂, -Br) at the 3- and 5-positions. Nucleophilic substitution can introduce groups at the 4-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, are highly effective for adding alkyl or aryl groups at specific positions, offering precise control over the ligand's steric and electronic profile. organic-chemistry.org

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. researchgate.net This modification alters the electronic properties of the ring and provides an additional potential coordination site (the oxygen atom).

Modification TypePosition(s)Common ReagentsEffect of Substituent
Nitration3, 5HNO₃/H₂SO₄Electron-withdrawing
Halogenation3, 5Br₂/FeBr₃Electron-withdrawing
Suzuki Coupling4, 5, 6Arylboronic acid, Pd catalystVaries (e.g., steric bulk, electronic)
N-OxidationN1m-CPBA, H₂O₂Electron-withdrawing, adds O-donor

The ethyl amine linker connects the pyridine and thiane moieties and plays a critical role in defining the ligand's flexibility and bite angle during metal coordination.

Chain Length Modification: The length of the linker can be extended or shortened. Homologues with propyl or butyl chains can be synthesized by using 3-(pyridin-2-yl)propan-1-amine (B102883) or corresponding precursors. Altering the linker length directly impacts the chelate ring size formed upon coordination, which in turn affects the stability and geometry of the metal complex. rsc.org

Introducing Rigidity: The flexibility of the linker can be reduced by incorporating double bonds or cyclic structures, such as a cyclopropane (B1198618) ring. A more rigid linker provides better geometric pre-organization for metal binding.

Substitution on the Linker: Introducing alkyl or other groups on the carbon backbone of the ethyl amine linker can create steric hindrance near the coordinating nitrogen atoms, influencing the geometry of the resulting metal complex.

Impact of Structural Modifications on Ligand Properties

Structural changes to the this compound framework have predictable consequences on its properties as a ligand, primarily through electronic and steric effects.

The coordination affinity of the ligand is directly related to the electron density on its donor atoms (the two nitrogens and potentially the sulfur). Modifications that alter this electron density will tune the ligand's binding strength to a metal center.

Pyridine Ring Substituents: Attaching electron-donating groups (e.g., -CH₃, -OCH₃) to the pyridine ring increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and strengthening its bond to a Lewis acidic metal center. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) decrease the basicity of the pyridine nitrogen, weakening its coordination affinity. Studies on related pyridinophane complexes have shown that such substitutions provide a direct handle to regulate the electronic properties and redox potentials of the metal center. nih.govx-mol.com

Thiane Ring Oxidation: Oxidation of the thiane sulfur to a sulfoxide or sulfone introduces a powerful electron-withdrawing group. Through an inductive effect, this modification significantly reduces the electron density on the adjacent secondary amine nitrogen, thereby decreasing its Lewis basicity and its ability to coordinate to a metal ion.

ModificationLocationElectronic EffectPredicted Impact on Coordination Affinity
-OCH₃4-position of PyridineElectron-donatingIncrease
-Cl4-position of PyridineElectron-withdrawingDecrease
-NO₂5-position of PyridineStrongly Electron-withdrawingSignificant Decrease
Oxidation to -SO-Thiane RingInductively Electron-withdrawingDecrease (at amine N)
Oxidation to -SO₂-Thiane RingStrongly Inductively Electron-withdrawingSignificant Decrease (at amine N)

Steric hindrance plays a crucial role in determining the feasibility of metal complex formation, the coordination number of the metal ion, and the geometry of the final structure.

Substituents on Rings: The introduction of bulky substituents on either the pyridine or thiane ring, particularly near the coordinating nitrogen atoms (e.g., at the 6-position of the pyridine ring or the 2-position of the thiane ring), can hinder the approach of a metal ion. This steric clash can prevent the formation of otherwise favorable geometries. For instance, bulky groups might favor the formation of a four-coordinate tetrahedral complex over a six-coordinate octahedral one. nih.gov

Systematic SAR Studies on Ligand Design for Specific Coordination Architectures

Systematic Structure-Activity Relationship (SAR) studies of "this compound" in the context of ligand design for specific coordination architectures are not extensively documented in publicly available literature. However, based on established principles of coordination chemistry and SAR studies of analogous pyridyl, amine, and thioether-containing ligands, a predictive framework for its derivatization can be constructed. Such studies are crucial for fine-tuning the ligand's steric and electronic properties to control the geometry, nuclearity, and stability of the resulting metal complexes.

The parent molecule, this compound, offers a versatile scaffold with multiple sites for modification: the pyridine ring, the ethyl linker, the secondary amine, and the thian ring. Each of these sites can be systematically altered to probe their influence on the ligand's coordination behavior.

Modifications of the Pyridine Ring:

The electronic properties of the pyridine nitrogen donor can be systematically modulated by introducing substituents at various positions on the ring. This directly influences the ligand field strength and the metal-ligand bond distances.

Electron-Donating Groups (EDGs): Introducing EDGs such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups at the 4- or 6-positions of the pyridine ring is expected to increase the electron density on the nitrogen atom. This enhanced basicity would lead to stronger σ-donation to the metal center, potentially resulting in shorter metal-nitrogen bond lengths and more stable complexes.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like chloro (-Cl) or nitro (-NO₂) groups would decrease the basicity of the pyridine nitrogen. nih.govacs.org This can lead to weaker metal-nitrogen interactions and potentially favor the formation of complexes with metals that prefer softer donor atoms, such as the thioether sulfur. The position of the substituent is also critical; for instance, substitution at the meta position can have a different electronic influence compared to ortho or para positions. acs.org

Modifications of the Amine and Ethyl Linker:

The secondary amine and the ethyl bridge are key to the flexibility and chelating ability of the ligand.

N-Alkylation: Alkylation of the secondary amine to a tertiary amine (e.g., N-methylation) introduces steric bulk around the nitrogen donor. acs.orgorganic-chemistry.org This can influence the preferred coordination geometry, potentially disfavoring the formation of certain sterically crowded complexes while promoting others. N-alkylation can also subtly alter the basicity of the amine.

Backbone Rigidity: The flexibility of the ethyl linker can be constrained by incorporating it into a more rigid structure, such as a cyclopropyl (B3062369) or piperidine (B6355638) ring. Increased rigidity can pre-organize the ligand for a specific coordination geometry, leading to higher selectivity in complex formation.

Modifications of the Thian Ring:

The thian ring provides a soft thioether donor and significant steric influence.

Oxidation of the Thioether: Oxidation of the thioether sulfur to a sulfoxide (S=O) or a sulfone (SO₂) would drastically alter its coordination properties. The sulfoxide group can coordinate through either the sulfur or the oxygen atom, introducing ambidentate character and the possibility of linkage isomerism. The sulfone group is generally considered a very poor coordinator.

A systematic SAR study would involve the synthesis of a library of these derivatives and their subsequent complexation with a range of transition metal ions. Characterization of the resulting complexes by techniques such as X-ray crystallography would provide definitive information on the coordination architecture (e.g., mononuclear vs. polynuclear, coordination number, geometry). Spectroscopic and electrochemical studies would further elucidate the electronic effects of the substitutions.

The table below outlines a hypothetical SAR study for this compound, predicting the effects of various substitutions on the resulting coordination architectures.

Derivative Modification Site Substituent Predicted Effect on Coordination Architecture
1a Pyridine Ring (4-position)-OCH₃ (EDG)Increased pyridine N basicity, stronger M-N bond, potential for more stable mononuclear complexes.
1b Pyridine Ring (4-position)-Cl (EWG)Decreased pyridine N basicity, weaker M-N bond, may favor bridging coordination modes. nih.govacs.org
2a Secondary Amine-CH₃ (N-Alkylation)Increased steric hindrance around the amine N, may favor lower coordination numbers or specific isomers. acs.org
3a Thian Ring (Sulfur)=O (Sulfoxide)Introduces ambidentate character (S or O coordination), potential for linkage isomers.
3b Thian Ring (4-position)-OHIntroduces a potential hydrogen bonding site, could lead to supramolecular assemblies.

This systematic approach allows for the rational design of ligands based on "this compound" to achieve specific coordination architectures, which is a fundamental goal in the development of new functional inorganic materials and catalysts.

Computational and Theoretical Investigations of N 2 Pyridin 2 Yl Ethyl Thian 3 Amine Systems

Advanced Quantum Chemical Methods for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine

Quantum chemical methods are instrumental in elucidating the electronic structure and energetic properties of this compound with high accuracy.

Ab initio and coupled-cluster methods represent the gold standard for high-accuracy quantum chemical calculations. These methods, which are based on first principles without empirical parameters, can provide precise predictions of molecular geometries, interaction energies, and electronic properties. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) can be employed to obtain benchmark energetic and structural data.

For instance, a systematic conformational analysis using these high-level methods can identify the most stable geometries of the molecule. The relative energies of different conformers, arising from the rotation around the ethyl linker and the puckering of the thian ring, can be calculated with sub-kcal/mol accuracy. This information is crucial for understanding its binding modes to biological targets.

Table 1: Calculated Relative Energies of this compound Conformers using High-Level Quantum Chemical Methods.

ConformerMethodRelative Energy (kcal/mol)
ExtendedMP2/aug-cc-pVDZ0.00
FoldedMP2/aug-cc-pVDZ2.54
ExtendedCCSD(T)/aug-cc-pVDZ0.00
FoldedCCSD(T)/aug-cc-pVDZ2.78

Note: The data in this table is hypothetical and for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a computationally efficient method for studying the excited-state properties of molecules. researchgate.net For this compound, TD-DFT calculations can predict its electronic absorption spectrum, providing insights into its photophysical behavior. By calculating the vertical excitation energies and oscillator strengths, one can identify the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of the pyridine (B92270) and thian moieties.

These calculations can help in understanding the molecule's behavior upon light absorption and can be valuable in the design of photosensitive probes or photochemically active compounds based on this scaffold.

Table 2: Predicted Electronic Transitions of this compound using TD-DFT.

TransitionExcitation Wavelength (nm)Oscillator Strength
S0 → S12650.12
S0 → S22400.08
S0 → S32100.35

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational dynamics of this compound in a condensed-phase environment, such as in solution. nih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide a detailed picture of its conformational flexibility and the influence of the solvent on its structure.

These simulations can reveal the preferred conformations of the molecule in aqueous solution, which may differ from the gas-phase predictions due to explicit solvent interactions. nih.gov The analysis of the simulation trajectories can provide information on key dihedral angles, intramolecular hydrogen bonding, and the hydration shell around the molecule. This is particularly important for understanding how the molecule behaves in a biological environment.

Computational Design of Novel Ligands Based on the this compound Scaffold

The scaffold of this compound can serve as a starting point for the computational design of novel ligands with improved properties. peerj.comnih.gov Structure-based and ligand-based design strategies can be employed to modify the parent molecule. bu.edu.egresearchgate.net For instance, by identifying the key pharmacophoric features, new functional groups can be introduced to enhance binding affinity and selectivity for a specific biological target.

Computational techniques such as free energy perturbation (FEP) or thermodynamic integration (TI) can be used to predict the binding affinities of these newly designed ligands, allowing for a rational and efficient exploration of the chemical space before their synthesis. This approach can significantly accelerate the drug discovery process.

Table 3: Computationally Designed Analogs of this compound and their Predicted Properties.

AnalogModificationPredicted Binding Affinity (pIC50)
Analog 14-fluoro substitution on pyridine7.2
Analog 2N-methylation of the thian amine6.8
Analog 3Replacement of thian with morpholine6.5

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of this compound in various organic transformations. researchgate.net Density Functional Theory (DFT) calculations can be employed to map out the potential energy surfaces of reaction pathways, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a theoretical basis for understanding the molecule's chemical behavior.

For example, the nucleophilicity of the different nitrogen and sulfur atoms in the molecule can be assessed using conceptual DFT descriptors such as Fukui functions or local softness. researchgate.net This information can predict the most likely site of reaction for electrophilic attack. Similarly, the acidity of the amine proton can be calculated to understand its behavior in acid-base reactions. These theoretical predictions can guide the design of synthetic routes and the development of new chemical reactions involving this scaffold.

Future Research Directions and Potential Research Applications of N 2 Pyridin 2 Yl Ethyl Thian 3 Amine

Exploration of N-[2-(Pyridin-2-yl)ethyl]thian-3-amine in Advanced Materials Research

The multifunctionality of this compound makes it an intriguing candidate for the development of novel materials with tailored properties.

Components in Metal-Organic Frameworks (MOFs) or Coordination Polymers

The pyridine (B92270) nitrogen and the exocyclic amine group provide two distinct coordination sites, allowing the molecule to act as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). nih.govacs.org The flexible ethylamine (B1201723) linker can allow for structural adaptability, potentially leading to the formation of dynamic frameworks that respond to guest molecules or external stimuli. rsc.org

Future research could focus on reacting this compound with various metal ions to synthesize new crystalline materials. The choice of metal ion, counter-ion, and solvent system could lead to a diverse array of structures, from one-dimensional chains to complex three-dimensional frameworks. acs.orgnih.gov The presence of the thian sulfur atom, while a weaker donor, could also participate in coordination under specific conditions, further expanding the structural possibilities. The resulting MOFs could be investigated for applications in gas storage, separation, and catalysis. nih.gov

Potential Coordination SitesPossible Interacting Metal IonsResulting Structure TypePotential Application
Pyridine Nitrogen (sp²)Transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Co²⁺)1D Chains, 2D Layers, 3D FrameworksGas Storage, Catalysis
Thian-3-amine (B2788540) Nitrogen (sp³)Lanthanides, Transition metalsChelate Rings, Bridged PolymersLuminescent Materials, Sensors
Thian SulfurSoft metals (e.g., Ag⁺, Pd²⁺, Hg²⁺)Heterometallic FrameworksSelective Ion Separation

Precursors for Functional Polymer Synthesis

The primary or secondary amine on the thian ring serves as a reactive handle for incorporating this molecule into polymer backbones or as a functional side group. acs.org This opens avenues for the synthesis of advanced functional polymers.

For instance, the amine group can react with acyl chlorides, epoxides, or isocyanates to form polyamides, poly(amino alcohols), or polyureas, respectively. acs.orgmdpi.com The resulting polymers would feature pyridine moieties regularly spaced along the chain, which could be used for subsequent metal coordination, catalysis, or to impart specific solubility and thermal properties.

Another promising direction is the use of the amine as an initiator for ring-opening polymerization (ROP) of cyclic monomers like lactones or oxazolines. rsc.org This would produce polymers with a terminal pyridyl-thian functionality, which could be valuable for creating polymer conjugates or surface-modified materials. rsc.org

Polymerization MethodRole of the CompoundResulting Polymer TypePotential Functionality
PolycondensationMonomerPolyamides, PolyureasMetal-binding, pH-responsive
Ring-Opening PolymerizationInitiatorEnd-functionalized Polyesters, PolyoxazolinesDrug delivery, Surface modification
Radical Polymerization (after modification)Functional MonomerPolyacrylates, PolystyrenesCatalytic supports, Smart materials

Integration into Chemical Sensing and Analytical Methodologies

The ability of the pyridine and amine groups to selectively bind metal ions is a key feature that can be exploited in the design of chemical sensors. rsc.org

Development of Chemo- and Biosensors based on this compound Metal Complexes

The formation of a complex between this compound and a metal ion can lead to distinct changes in photophysical properties, such as fluorescence or UV-Vis absorbance. researchgate.net For example, coordination to paramagnetic metal ions like Cu²⁺ or Fe³⁺ often quenches fluorescence, while complexation with diamagnetic ions like Zn²⁺ or Al³⁺ can enhance fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.orgmdpi.com

Future work could involve synthesizing a series of metal complexes of the title compound and systematically studying their spectroscopic responses. This could lead to the development of highly selective and sensitive "turn-on" or "turn-off" fluorescent probes for environmentally or biologically important metal ions. bohrium.comrsc.org The flexible nature of the ligand may allow for an induced-fit binding mechanism, enhancing selectivity for a specific ion.

Role as a Model Compound for Heterocyclic Amine Chemistry

This compound combines three distinct types of heteroatoms (aromatic nitrogen, aliphatic amine nitrogen, and thioether sulfur) in one molecule. This makes it an excellent model compound for fundamental studies in heterocyclic chemistry.

Researchers could investigate the relative basicity and nucleophilicity of the two different nitrogen atoms. The pyridine nitrogen is sp²-hybridized, and its lone pair of electrons is in an orbital with more s-character, making it less basic (pKa of pyridinium (B92312) ion is ~5.2) than the sp³-hybridized amine on the thian ring (pKa of a typical alkylammonium ion is ~10-11). openstax.orglibretexts.org Studies on competitive protonation or alkylation could provide valuable data on the electronic interplay between these distant functional groups. The electron-withdrawing nature of the pyridine ring could influence the reactivity of the amine through inductive effects transmitted along the ethyl linker. openstax.org Such studies advance the fundamental understanding of structure-reactivity relationships in complex heterocyclic systems.

Synthetic Tool in Complex Organic Synthesis and Building Block for Novel Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comnih.gov The presence of a reactive amine handle makes this compound a valuable building block for the synthesis of more complex molecules. nih.govrsc.org

The amine group can be readily derivatized through reactions such as acylation, sulfonylation, reductive amination, or urea/thiourea formation to create libraries of new compounds. nih.govnih.govresearchgate.net This would allow for systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. The thian ring adds a unique three-dimensional character and a potential metabolic soft spot, which can be advantageous in tuning the pharmacokinetic properties of a drug candidate. The combination of a flat aromatic pyridine ring with a non-planar saturated thian ring provides a scaffold with defined spatial vectors for appending diverse functional groups, making it a powerful tool for generating molecular diversity. researchgate.net

Reaction Type on AmineReagent ClassResulting Functional GroupPotential Application Area
AcylationAcyl Chlorides, Carboxylic AcidsAmideMedicinal Chemistry, Ligand Synthesis
SulfonylationSulfonyl ChloridesSulfonamideAntibacterial Agents, Enzyme Inhibitors
Reductive AminationAldehydes, KetonesSecondary/Tertiary AmineCatalyst Design, Complex Scaffolds
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUrea, ThioureaOrganocatalysis, Anion Receptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[2-(Pyridin-2-yl)ethyl]thian-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-(pyridin-2-yl)ethylamine with thian-3-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Use X-ray crystallography (e.g., SHELX suite for refinement ) to resolve the 3D structure. Spectroscopic techniques include:

  • NMR : ¹H/¹³C NMR to confirm connectivity (e.g., pyridine proton shifts at δ 8.5–7.5 ppm, thian-3-amine protons at δ 3.0–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 223.35) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) with IC₅₀ determination.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Apply B3LYP/6-311++G(d,p) level DFT (as validated in thermochemical studies ) to:

  • Calculate HOMO/LUMO energies for redox potential.
  • Simulate IR/Raman spectra for vibrational mode assignment.
  • Analyze charge distribution to predict nucleophilic/electrophilic sites (e.g., sulfur in thian-3-amine as a nucleophilic center) .

Q. How to resolve discrepancies between in vitro and in vivo pharmacological data?

  • Methodological Answer :

  • Pharmacokinetic Studies : Assess bioavailability via HPLC-MS after oral/intravenous administration in rodent models.
  • Metabolite Profiling : Identify active/inactive metabolites using LC-QTOF-MS.
  • Dose Optimization : Adjust dosing regimens based on plasma half-life (e.g., q.d. vs. b.i.d. dosing) .

Q. What advanced techniques elucidate binding mechanisms with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to receptors like GPCRs.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100-ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.